molecular formula C9H10Cl2N4 B11869637 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-27-6

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11869637
CAS No.: 923283-27-6
M. Wt: 245.11 g/mol
InChI Key: FKNQVXZQLHSOQQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by the presence of chlorine atoms at the 7th and 4th positions of the pyrazolo and butyl groups, respectively. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Preparation of 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine core.

    Chlorination: Finally, the compound is chlorinated to obtain this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in various synthetic and biological applications .

Properties

CAS No.

923283-27-6

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

7-chloro-2-(4-chlorobutyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H10Cl2N4/c10-3-1-2-4-15-5-7-8(14-15)9(11)13-6-12-7/h5-6H,1-4H2

InChI Key

FKNQVXZQLHSOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN1CCCCCl)C(=NC=N2)Cl

Origin of Product

United States

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